![molecular formula C7H13NO3 B230839 4H-Cyclopenta[c]thiophene CAS No. 17046-40-1](/img/structure/B230839.png)
4H-Cyclopenta[c]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Cyclopenta[c]thiophene is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound is composed of a five-membered ring of carbon and sulfur atoms, with a cyclopentene group attached to the ring. The synthesis and study of 4H-Cyclopenta[c]thiophene have led to several advancements in the field of organic chemistry, with potential applications in various scientific disciplines.
Wirkmechanismus
The mechanism of action of 4H-Cyclopenta[c]thiophene is not fully understood, but it is believed to involve the interaction of the compound with various biological molecules. Studies have shown that the compound can interact with DNA and RNA, leading to changes in gene expression. Additionally, it has been shown to interact with various enzymes, leading to changes in enzyme activity.
Biochemical and Physiological Effects
Studies have shown that 4H-Cyclopenta[c]thiophene has several biochemical and physiological effects. The compound has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, it has been shown to exhibit antioxidant properties, which may have potential applications in the treatment of various oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4H-Cyclopenta[c]thiophene in lab experiments is its unique chemical properties. The compound exhibits excellent charge transport properties, making it an ideal candidate for use in various electronic devices. Additionally, its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases. However, the compound also has several limitations, including its high cost and difficulty in synthesis.
Zukünftige Richtungen
There are several future directions for the study of 4H-Cyclopenta[c]thiophene. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various scientific fields. Finally, there is a need for further research to explore the potential use of 4H-Cyclopenta[c]thiophene in the treatment of various diseases.
Synthesemethoden
The synthesis of 4H-Cyclopenta[c]thiophene involves the use of various chemical reagents and catalysts. One of the most commonly used methods is the Pd-catalyzed cyclization of dienyl thioethers. This method involves the reaction of a dienyl thioether with a palladium catalyst, which results in the formation of the cyclopentene ring. The resulting product is then subjected to further chemical reactions to form the final compound.
Wissenschaftliche Forschungsanwendungen
The unique chemical properties of 4H-Cyclopenta[c]thiophene have led to its application in various scientific research fields. One of the most significant applications is in the development of organic electronic devices. The compound exhibits excellent charge transport properties, making it an ideal candidate for use in organic field-effect transistors and organic solar cells.
Eigenschaften
CAS-Nummer |
17046-40-1 |
---|---|
Produktname |
4H-Cyclopenta[c]thiophene |
Molekularformel |
C7H13NO3 |
Molekulargewicht |
122.19 g/mol |
IUPAC-Name |
6H-cyclopenta[c]thiophene |
InChI |
InChI=1S/C7H6S/c1-2-6-4-8-5-7(6)3-1/h1-2,4-5H,3H2 |
InChI-Schlüssel |
NMJVNMCAIHLCAQ-UHFFFAOYSA-N |
SMILES |
C1C=CC2=CSC=C21 |
Kanonische SMILES |
C1C=CC2=CSC=C21 |
Synonyme |
4H-Cyclopenta[c]thiophene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.